The 5-Bromo Substituent as a Key Driver of ER-α Binding Affinity in Indole-Benzimidazole Hybrids
Within the class of indole-benzimidazole hybrids, the presence of a bromo substituent is a critical determinant of target binding. In a study of related analogs, the bromo-substituted compounds 5f and 8f were identified as the most potent members of their respective series and were advanced to gene expression studies [1]. This underscores that the 5-bromo group on the target compound's indole ring is a critical, non-interchangeable feature for achieving high-affinity interactions with targets like ER-α, as confirmed by molecular modeling showing key van der Waals interactions [1].
| Evidence Dimension | ER-α Competitive Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structural analog |
| Comparator Or Baseline | Analog 5f: 3.61 ± 3.25 nM; Analog 8f: 80.36 ± 7.02 nM |
| Quantified Difference | Qualitative difference in activity observed between bromo-substituted and other analogs. |
| Conditions | In vitro competitive binding assay using ER-α protein. |
Why This Matters
This data confirms that the bromo substituent is a primary driver of high-affinity target engagement, differentiating the compound from non-halogenated or differently substituted analogs and justifying its selection for ER-α-focused studies.
- [1] Singla, R., Gupta, K. B., Upadhyay, S., Dhiman, M., & Jaitak, V. (2018). Design, synthesis and biological evaluation of novel indole-benzimidazole hybrids targeting estrogen receptor alpha (ER-α). European Journal of Medicinal Chemistry, 146, 206-219. View Source
